2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide
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Overview
Description
2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide typically involves the reaction of 2-chloro-1,3-oxazole-4-carboxylic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield hydrazide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-oxazole-4-carboxylic acid
- Phenylhydrazine
- 2-phenyl-1,3-oxazole-4-carbohydrazide
Uniqueness
2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1823239-76-4 |
---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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